

25C-NBOH hydrochloride chemical properties and structure

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Compound of Interest

Compound Name: 25C-NBOH hydrochloride

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An In-depth Technical Guide to 25C-NBOH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, pharmacology, and analytical methodologies related to **25C-NBOH hydrochloride**. 25C-NBOH is a potent and selective serotonin 5-HT_{2A} receptor agonist, making it a valuable research tool for investigating the roles of this receptor in neuroscience and pharmacology.

Chemical Properties and Structure

25C-NBOH hydrochloride is the salt form of 25C-NBOH, a synthetic phenethylamine derivative. It is structurally derived from 2C-C through the addition of an N-(2-hydroxybenzyl) group to the amine.^{[1][2][3][4]} This modification significantly enhances its affinity and selectivity for the 5-HT_{2A} receptor.^{[1][5][6]}

Table 1: Chemical and Physical Properties of **25C-NBOH Hydrochloride**

Property	Value	Reference(s)
IUPAC Name	2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride	[1][7]
Synonyms	2C-C-NBOH HCl, NBOH-2CC HCl	[3][7]
CAS Number	1539266-20-0	[1][2][8]
Molecular Formula	C ₁₇ H ₂₀ ClNO ₃ • HCl	[1][9]
Formula Weight	358.3 g/mol	[1][9]
Appearance	White crystalline solid	[1][7][9]
Purity	≥98%	[1][9]
Solubility	DMF: 10 mg/ml; DMSO: 3 mg/ml; Ethanol: 5 mg/ml; DMF:PBS (pH 7.2) (1:10): 0.09 mg/ml	[1]

Table 2: Structural Identifiers for 25C-NBOH

Identifier	Value	Reference(s)
SMILES	<chem>ClC1=CC(OC)=C(CCNCC2=C(O)C=CC=C2)C=C1OC.Cl</chem>	[1][9]
InChI	InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H	[1]
InChI Key	AGSWPCDXODCJBI-UHFFFAOYSA-N	[1]

Pharmacological Profile

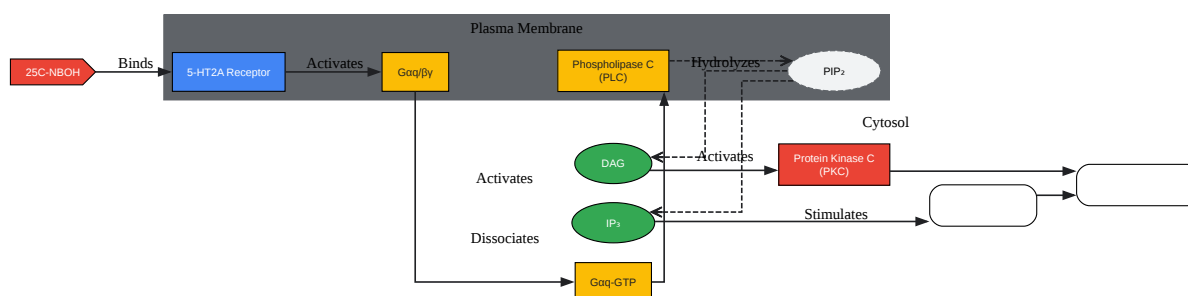
25C-NBOH is characterized by its high agonist potency at the serotonin 5-HT_{2A} receptor, with significant selectivity over the 5-HT_{2C} subtype.^{[1][2][4][9]} This selectivity makes it a more precise tool for studying 5-HT_{2A}-mediated pathways compared to less selective compounds.

Table 3: Receptor Functional Activity of 25C-NBOH

Receptor	Assay Type	Value (EC ₅₀)	Reference(s)
5-HT _{2a}	Functional Agonism	~0.40 nM	^{[1][2][4][9]}
5-HT _{2c}	Functional Agonism	~15 nM	^{[1][2][4][9]}

Mechanism of Action and Signaling Pathway

The 5-HT_{2A} receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gα_q subunit.^{[5][10][11][12]} Upon agonist binding by 25C-NBOH, the receptor undergoes a conformational change, activating the Gα_q protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol triphosphate (IP₃) and diacylglycerol (DAG).^{[10][11][12]} IP₃ diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).^{[10][11][12]} This cascade is central to the physiological and behavioral effects mediated by 5-HT_{2A} receptor activation.



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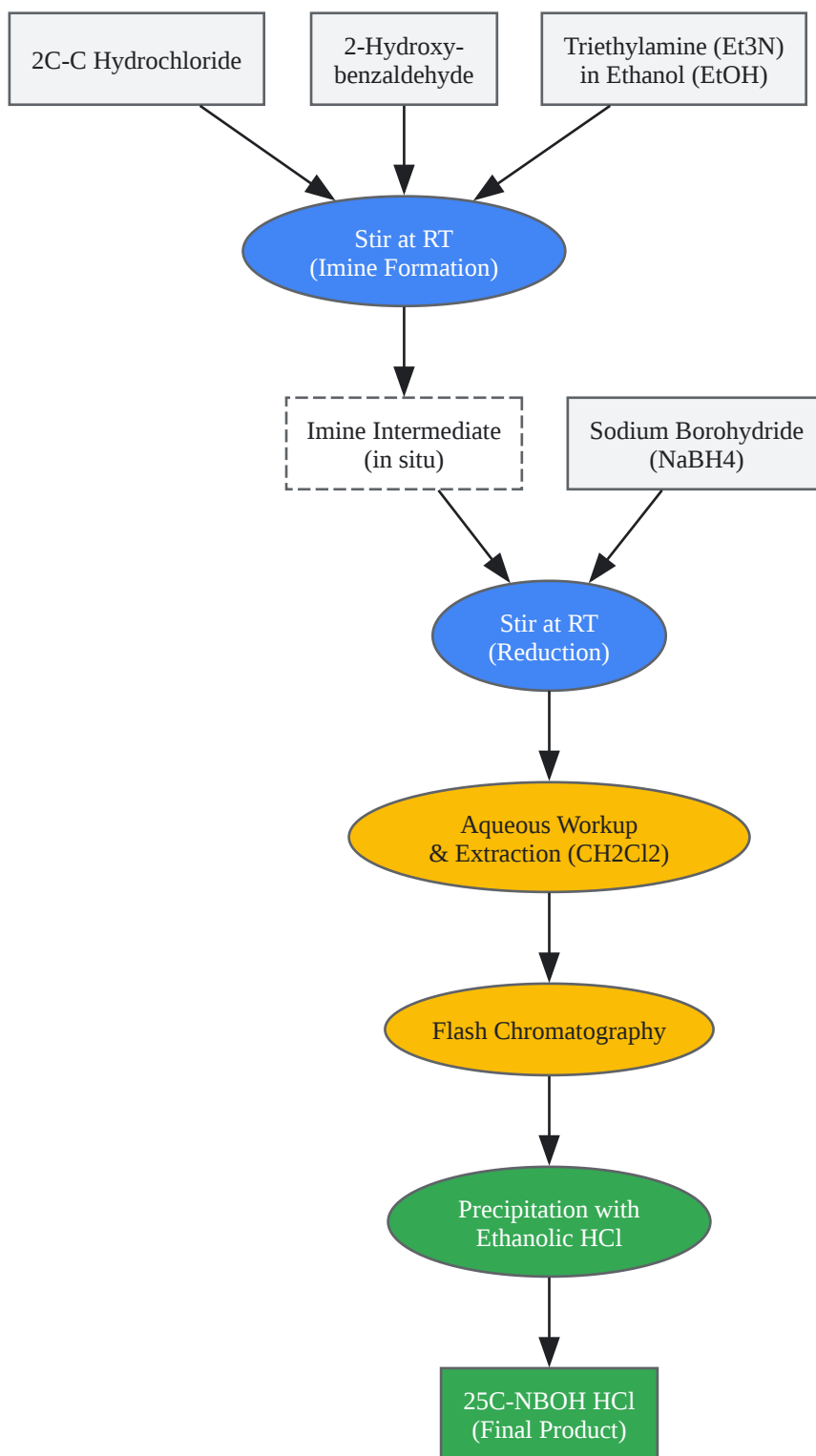
5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of **25C-NBOH hydrochloride**. The following sections provide representative protocols for its synthesis and in vitro characterization.

Synthesis of 25C-NBOH Hydrochloride

The synthesis of 25C-NBOH is typically achieved via a two-step, one-pot reductive amination reaction, as described by Hansen et al. (2014).[8] This involves the initial formation of an imine between 2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine (2C-C) and 2-hydroxybenzaldehyde, followed by reduction of the imine to the secondary amine.



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General Synthesis Workflow for 25C-NBOH HCl

Methodology:

- **Imine Formation:** To a suspension of 2C-C hydrochloride (1.0 eq) and 2-hydroxybenzaldehyde (1.1 eq) in ethanol, triethylamine (1.0 eq) is added. The mixture is stirred at room temperature until imine formation is complete, typically monitored by TLC or GC (0.5-3 hours).[8]
- **Reduction:** Sodium borohydride (2.0 eq) is added to the reaction mixture, which is then stirred for an additional 30 minutes.[8]
- **Workup:** The reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between dichloromethane (CH_2Cl_2) and water. The aqueous layer is further extracted with CH_2Cl_2 . [8]
- **Purification:** The combined organic extracts are dried (e.g., over Na_2SO_4), filtered, and evaporated. The crude product (free base) is purified by flash chromatography.[8]
- **Salt Formation:** The purified free base is dissolved in ethanol, and an ethanolic HCl solution is added. The final hydrochloride salt is precipitated, often with the addition of diethyl ether, collected by filtration, and dried under vacuum.[8]

In Vitro Assay: Radioligand Competition Binding

This assay determines the binding affinity (K_i) of 25C-NBOH by measuring its ability to displace a known radiolabeled antagonist, such as [^3H]ketanserin, from the 5-HT_{2A} receptor.

Methodology:

- **Membrane Preparation:** Cell membranes are prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT_{2A} receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
- **Assay Setup:** In a 96-well plate, the following are added:
 - **Total Binding:** Cell membrane suspension, [^3H]ketanserin, and assay buffer.
 - **Non-specific Binding:** Cell membrane suspension, [^3H]ketanserin, and a high concentration of a non-labeled antagonist (e.g., 10 μM ketanserin).

- Competition: Cell membrane suspension, [^3H]ketanserin, and varying concentrations of **25C-NBOH hydrochloride**.
- Incubation: The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.[\[13\]](#)
- Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.[\[8\]](#)
- Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured in counts per minute (CPM) using a microplate scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting non-specific CPM from total CPM. The data are plotted as the percentage of specific binding versus the log concentration of 25C-NBOH. The IC_{50} (concentration inhibiting 50% of specific binding) is determined using non-linear regression, and the K_i value is calculated using the Cheng-Prusoff equation.

In Vitro Assay: Calcium Flux Functional Assay

This assay measures the functional potency (EC_{50}) of 25C-NBOH by quantifying the increase in intracellular calcium concentration following 5-HT_{2A} receptor activation.

Methodology:

- Cell Plating: Adherent cells stably expressing the human 5-HT_{2A} receptor are plated in a 96- or 384-well black-walled, clear-bottom microplate and incubated to form a monolayer.
- Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). The plate is incubated (e.g., for 1 hour at 37°C) to allow the cells to uptake the dye.
- Compound Addition & Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR™, FlexStation). A baseline fluorescence reading is established.
- Agonist Stimulation: Varying concentrations of **25C-NBOH hydrochloride** are automatically injected into the wells.

- **Data Recording:** The fluorescence intensity is monitored over time to capture the peak response corresponding to the intracellular calcium release.
- **Data Analysis:** The peak fluorescence response is plotted against the log concentration of 25C-NBOH. The data are fitted to a four-parameter logistic equation to determine the EC_{50} value, which represents the concentration of 25C-NBOH that elicits 50% of the maximal response.

Analytical Characterization

Accurate identification and quantification of **25C-NBOH hydrochloride** require specific analytical techniques, primarily mass spectrometry coupled with chromatography.

Table 4: Analytical Methodologies for 25C-NBOH

Technique	Key Considerations and Parameters	Reference(s)
GC-MS	<p>Thermal Instability: 25C-NBOH is prone to degradation under typical GC conditions, often breaking down to 2C-C.[3][7]</p> <p>Derivatization: Required for reliable analysis. Acetylation with acetic anhydride is a common method.[7]</p> <p>Column: Agilent J&W DB-1 (or similar non-polar column).[7]</p> <p>Ionization: Electron Ionization (EI) at 70eV.</p>	[3][7]
LC-QTOF-MS	<p>Method: Preferred method due to no thermal degradation.</p> <p>Column: C18 reverse-phase column (e.g., Phenomenex® Kinetex C18).[7]</p> <p>Mobile Phase: Gradient elution with ammonium formate buffer and a mixture of methanol/acetonitrile.[7]</p> <p>Ionization: Electrospray Ionization (ESI), positive mode.</p> <p>Detection: High-resolution mass spectrometry provides accurate mass for confirmation. The protonated molecular ion $[M+H]^+$ is observed.[7]</p>	[7]

Detailed Protocol: LC-QTOF-MS Analysis

The following provides a representative protocol based on established methods for the analysis of novel psychoactive substances.[7]

- Sample Preparation: A stock solution of **25C-NBOH hydrochloride** is prepared in a suitable solvent (e.g., methanol). For analysis, a dilute working solution is prepared by diluting the stock in the initial mobile phase.
- Instrumentation: A UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
- Chromatographic Conditions:
 - Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μ m).[7]
 - Mobile Phase A: 10 mM Ammonium formate, pH 3.0.[7]
 - Mobile Phase B: 50:50 Methanol/Acetonitrile.[7]
 - Gradient: A time-based gradient from high aqueous (e.g., 95% A) to high organic (e.g., 95% B).[7]
 - Flow Rate: ~0.5 mL/min.
 - Injection Volume: 1-10 μ L.[7]
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI Positive.
 - Scan Mode: Full scan (TOF-MS) and targeted MS/MS or SWATH® acquisition for fragmentation data.[7]
 - Mass Range: m/z 100-510.[7]
 - Data Acquisition: The accurate mass of the protonated molecule ($[M+H]^+$) is measured. Product ion spectra are acquired to confirm the structure by fragmentation patterns. Common fragments include the tropylium ion (m/z 107) and fragments related to the 2C-C backbone.

Conclusion

25C-NBOH hydrochloride is a powerful pharmacological tool for the specific investigation of the 5-HT_{2A} receptor. Its high potency and selectivity, combined with a well-understood mechanism of action, make it invaluable for research into the physiological and pathological processes governed by serotonergic systems. This guide provides the foundational chemical, pharmacological, and analytical information required for its effective and accurate use in a research setting. Adherence to detailed and validated protocols is essential for generating reliable and reproducible data.

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References

- 1. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT_{2A/2C} agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google Patents [patents.google.com]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT_{2A/2C} Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 11. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]

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